5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- 5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- 5-(Chloromethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Uniqueness
5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
143884-90-6 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-(ethoxymethyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO2/c1-3-12-7-9-5-4-8(6-11)10(9)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
XVCYOQRDQZQXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(N1C)C=O |
Origin of Product |
United States |
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